Product packaging for DL-GLUTAMIC ACID:H2O UNLABELED(Cat. No.:)

DL-GLUTAMIC ACID:H2O UNLABELED

Cat. No.: B1580163
M. Wt: 165.14
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of DL-Amino Acids in Contemporary Chemical and Biochemical Sciences

Amino acids are the fundamental building blocks of proteins and play crucial roles in nearly all biological processes. amerigoscientific.com While L-amino acids are the predominant stereoisomers found in nature and are directly involved in protein synthesis, D-amino acids are also found in nature and exhibit distinct biological functions. amerigoscientific.comwikipedia.orgbiopharmaspec.comajinomoto.com For instance, D-amino acids are key components of bacterial cell walls and can act as neurotransmitters. wikipedia.org

The study of DL-amino acids, which are racemic mixtures of L- and D-isomers, is of great importance in chemistry and biochemistry. ajinomoto.com These mixtures are often the result of chemical synthesis, which typically produces both enantiomers in equal amounts. google.com The resolution of these racemic mixtures into their constituent L- and D-isomers is a critical process in the pharmaceutical industry, as often only one isomer possesses the desired biological activity. google.com Furthermore, the unique properties of DL-amino acids make them valuable in specific research applications, such as in racemic crystallography to facilitate the determination of protein structures. wikipedia.org The investigation of DL-amino acids also provides insights into the processes of racemization and the distinct biological roles of each stereoisomer. wikipedia.org

Overview of Glutamic Acid Stereoisomers and Hydrates within Research Paradigms

Glutamic acid, with its two stereoisomers, L-glutamic acid and D-glutamic acid, is a focal point of extensive research. L-glutamic acid is a proteinogenic amino acid and a primary excitatory neurotransmitter in the central nervous system. sigmaaldrich.com D-glutamic acid, while less common, is a significant component of bacterial cell walls. wikipedia.org

The study of glutamic acid and its various forms, including its stereoisomers and hydrated states, is crucial for understanding its diverse functions. Research has explored the different crystalline forms (polymorphs) of L-glutamic acid and their transformations. acs.orgacs.org The hydration of glutamic acid in solution has been a subject of detailed structural studies, revealing how it interacts with surrounding water molecules. ox.ac.ukacs.org These investigations are fundamental to comprehending how the aqueous environment influences the structure and function of proteins and other biological molecules. ox.ac.uk Furthermore, the thermal behavior and decomposition of glutamic acid polymorphs have been analyzed to understand their stability and transformations under different conditions. acs.org

Rationale for Dedicated Academic Research on Unlabeled DL-Glutamic Acid Monohydrate

Dedicated academic research on unlabeled DL-glutamic acid monohydrate is driven by several key factors. The term "unlabeled" signifies that the compound has not been isotopically modified, making it suitable for a wide range of fundamental chemical and physical studies.

One primary area of research is the study of its crystal structure and formation. sigmaaldrich.com Understanding the crystallography of the racemic monohydrate provides insights into the intermolecular interactions, including hydrogen bonding, that govern its solid-state structure. iucr.org This knowledge is crucial for controlling crystallization processes and for understanding the physical properties of the compound.

Furthermore, unlabeled DL-glutamic acid monohydrate serves as a model system for investigating the properties and behavior of racemic amino acids. Research using techniques like terahertz time-domain spectroscopy (THz-TDS) has been employed to qualitatively and quantitatively analyze mixtures of DL-glutamic acid and its monohydrate, revealing distinct characteristic peaks for each form. researchgate.netiphy.ac.cn Such studies contribute to the development of analytical methods for distinguishing between different forms of amino acids.

The compound is also utilized in the synthesis of other molecules. For example, it has been used as a starting material for the synthesis of various compounds, including those with potential therapeutic applications. sigmaaldrich.com Additionally, research into the synthesis of DL-glutamic acid itself, from precursors like acrylonitrile (B1666552) or β-propiolactone, is an ongoing area of chemical research aimed at developing efficient and practical production methods. google.comcdnsciencepub.com

Detailed Research Findings

Physicochemical Properties

The physicochemical properties of DL-Glutamic Acid Monohydrate have been well-documented in scientific literature. These properties are essential for its handling, application, and analysis in research settings.

PropertyValue
Molecular Formula C5H11NO5
Molecular Weight 165.14 g/mol sigmaaldrich.com
Appearance White crystalline powder lookchem.cominnospk.com
Melting Point 180 - 194 °C sigmaaldrich.comchemicalbook.com
Solubility in Water 20.54 g/L at 25°C innospk.com
Density 1.4601 g/cm³ chemicalbook.com
Vapor Pressure 8.01E-09 mmHg at 25°C innospk.com
Flash Point 214.3ºC innospk.com

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic studies provide detailed information about the molecular structure and solid-state arrangement of DL-Glutamic Acid Monohydrate.

Terahertz (THz) Spectroscopy: THz time-domain spectroscopy has been used to study DL-glutamic acid and its monohydrate. researchgate.netiphy.ac.cn The results show that the THz characteristic peaks below 2.80 THz originate from intermolecular interactions, while other absorption peaks are a combination of intermolecular and intramolecular interaction modes. researchgate.netiphy.ac.cn A characteristic absorption peak for DL-glutamate monohydrate is observed at 1.24 THz. researchgate.netiphy.ac.cn

X-ray Crystallography: The crystal structure of DL-glutamic acid monohydrate has been determined by X-ray diffraction. The conformation of the glutamic acid molecule in the racemate differs from that in the chiral modifications. researchgate.net A notable feature is a short intermolecular hydrogen bond between the α- and γ-carboxyl groups. iucr.org The crystal structure reveals a complex network of nine hydrogen bonds involving the glutamic acid and water molecules. iucr.org

Properties

Molecular Weight

165.14

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Dl Glutamic Acid Monohydrate

Chemical Synthesis Pathways for Racemic DL-Glutamic Acid

The industrial production of glutamic acid has largely transitioned from chemical synthesis to microbial fermentation to selectively produce the L-isomer. wikipedia.orgijesi.org However, several chemical pathways exist for producing the racemic DL-glutamic acid mixture.

The efficiency of chemical synthesis is a primary focus of process optimization, with several methods developed to achieve high yields of DL-glutamic acid.

Another significant industrial pathway starts from acrylonitrile (B1666552). cambridge.orggoogle.com This process involves the hydroformylation of acrylonitrile to produce β-cyanopropionaldehyde, which is then subjected to a Strecker synthesis with hydrogen cyanide and ammonia (B1221849) to form the corresponding aminonitrile. Subsequent hydrolysis yields DL-glutamic acid. google.com This method was developed to provide a commercially viable route from an economical starting material. google.com

Table 1: Selected High-Yield Synthesis Pathways for DL-Glutamic Acid and Derivatives

Starting Material(s)Key Reaction TypeReported YieldReference
β-Propiolactone, Diethyl acetamidomalonateMalonic ester synthesis87% cdnsciencepub.com
AcrylonitrileHydroformylation, Strecker synthesisSufficiently high for industrial operation cambridge.orggoogle.com
Diethylmalonate, Formaldehyde, Diethyl acetamidomalonateMalonic ester synthesis30% (for 4-methylene derivative) nih.gov

The synthesis of amino acids in aqueous environments without enzymes is a significant area of research, particularly for understanding prebiotic chemical evolution. One prominent pathway is the reductive amination of α-ketoacids. nasa.govrsc.org DL-glutamic acid can be formed from its corresponding keto acid, α-ketoglutaric acid, in the presence of ammonia and a reducing agent. nasa.gov

Studies have demonstrated that nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) can mediate this reductive amination in aqueous ammonia/ammonium (B1175870) solutions at pH > 7 and room temperature. rsc.org This process involves the conversion of the ketoacid's hemiaminal derivative to an iminium species, which is then reduced by a hydride donation from the cofactor. rsc.org This pathway represents a plausible route for the abiotic formation of glutamic acid. nasa.gov

Another process involves the ammoniation of precursors like alpha-hydroxyglutaric acid or alpha-haloglutaric acid at high temperatures (between 250 and 350 °C). google.com The initial product, which may be a precursor compound such as the ammonium salt of 2-oxo-5-pyrrolidine carboxylic acid, is then hydrolyzed to yield DL-glutamic acid. google.com

Precursor Chemistry and Reaction Conditions in DL-Glutamic Acid Formation

The formation of DL-glutamic acid is highly dependent on the choice of precursors and the specific reaction conditions employed.

In the synthesis from β-propiolactone and diethyl acetamidomalonate, the reaction is initiated by dissolving metallic sodium in absolute ethanol (B145695) to form a sodium ethoxide catalyst. cdnsciencepub.com The condensation is performed at a controlled temperature, typically cooled to -10°C to 0°C, followed by an extended period at room temperature to allow the reaction to complete. cdnsciencepub.com

For the acrylonitrile-based synthesis, the initial hydroformylation step to produce β-cyanopropionaldehyde is critical. google.com The subsequent Strecker synthesis is then carried out by treating the aldehyde with liquid hydrogen cyanide and an ammonium solution, followed by hydrolysis to obtain the final amino acid. google.com

In the production of D-glutamic acid from L-glutamic acid, an initial esterification step is often performed. For instance, L-glutamic acid is reacted with methanol (B129727) in the presence of hydrogen chloride as a catalyst to obtain L-glutamic acid-γ-methyl ester. google.com This is followed by racemization and resolution steps. For example, the racemization of L-glutamic acid-γ-methyl ester can be achieved by dissolving it in butyric acid with a catalyst like salicylaldehyde (B1680747) and heating to 80-90°C. google.com

The formation of DL-glutamic acid can also occur via a polymer-induced liquid precursor (PILP) phase, particularly in crystallization studies. uni-konstanz.dersc.orgresearchgate.netresearchgate.net In a system containing DL-glutamic acid, polyethyleneimine (PEI), water, and ethanol, the PILP phase can form under specific concentrations, serving as a transient, kinetically stabilized precursor to the final crystals. uni-konstanz.dersc.org

Table 2: Precursors and Conditions for DL-Glutamic Acid Synthesis

Precursor(s)Catalyst / ReagentsSolventTemperatureReference
β-Propiolactone, Diethyl acetamidomalonateSodium ethoxideAbsolute ethanol-10°C to 0°C, then room temp. cdnsciencepub.com
AcrylonitrileCobalt catalyst (hydroformylation), HCN, NH₃VariesVaries google.com
α-Ketoglutaric acidAmmonia, NADHAqueous solution (pH > 7)Room Temperature rsc.org
L-Glutamic acid-γ-methyl esterSalicylaldehydeButyric acid80 - 90°C (for racemization) google.com
3-ChlorocyclopenteneStrong oxidizing agent, AmmoniaAqueous250 - 350°C (ammoniation) google.com

Derivatization Strategies for Structural and Analytical Studies of DL-Glutamic Acid Monohydrate

Due to their polar and zwitterionic nature, amino acids like glutamic acid often require chemical modification, or derivatization, to enhance their properties for analytical separation and detection. sigmaaldrich.commyfoodresearch.comcreative-proteomics.com This process can increase volatility for gas chromatography (GC) or introduce chromophoric or fluorophoric tags for liquid chromatography (HPLC) with UV or fluorescence detection. sigmaaldrich.comcreative-proteomics.com

A common strategy for GC-mass spectrometry (GC-MS) analysis is silylation, which replaces active hydrogens on the amine, carboxyl, and hydroxyl groups with a nonpolar moiety. sigmaaldrich.com Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to create more stable and less moisture-sensitive derivatives, improving chromatographic behavior. sigmaaldrich.com

For HPLC analysis, pre-column derivatization is widely used. One of the most common reagents is ortho-phthalaldehyde (OPA), which reacts with primary amines in the presence of a thiol to form highly fluorescent adducts, enabling sensitive detection. myfoodresearch.comlcms.cz Other reagents include dansyl chloride and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). myfoodresearch.comcreative-proteomics.com More recent methods utilize agents like urea, which react with amino acids to form carbamoyl (B1232498) derivatives that show improved separation on reversed-phase columns and enhanced UV response for LC-MS analysis. bohrium.com Another novel approach uses 1-bromobutane (B133212) to derivatize amino, carboxyl, and phenolic hydroxyl groups, improving hydrophobicity and basicity for sensitive LC-MS/MS detection. researchgate.net

Table 3: Derivatization Agents for Glutamic Acid Analysis

Derivatization AgentTarget Functional Group(s)Analytical TechniquePurposeReference
MTBSTFAAmine, Carboxyl, HydroxylGC-MSIncreases volatility and stability sigmaaldrich.com
o-Phthalaldehyde (OPA)Primary AmineHPLC-FluorescenceForms fluorescent adduct for high sensitivity myfoodresearch.comlcms.cz
UreaAminoLC-MSImproves reversed-phase separation and UV response bohrium.com
1-BromobutaneAmino, Carboxyl, Phenolic HydroxylLC-MS/MSIncreases hydrophobicity and basicity for high sensitivity researchgate.net

Glutamic acid serves as a valuable monomer for the synthesis of novel polymers, particularly for biomedical and bio-based applications. Its incorporation can introduce desirable properties like biodegradability and functional side groups.

One example is the synthesis of poly(glycerol sebacate (B1225510) glutamate) (PGSE), where L-glutamic acid is incorporated into a poly(glycerol sebacate) (PGS) network. mdpi.comnih.govresearchgate.net This is achieved through melt polycondensation of glycerol, sebacic acid, and L-glutamic acid. mdpi.com The two carboxyl groups of glutamic acid can form ester bonds with the hydroxyl groups of the PGS prepolymer, while its amino group can form peptide bonds, creating a poly(ester amide). mdpi.com The formation of these peptide bonds has been confirmed by FT-IR spectroscopy. nih.govresearchgate.net The incorporation of glutamic acid was found to influence the mechanical properties and degradation rate of the resulting elastomer. mdpi.com To study the role of the peptide bond, amino-protected glutamic acids like Boc-L-glutamic acid and Z-L-glutamic acid have also been used. nih.govresearchgate.net

Glutamic acid and its derivatives have also been evaluated as bio-based substitutes for aromatic diacid monomers in the synthesis of alkyd resins. rsc.org For instance, N-palmitoylglutamic acid dimethyl ester can be successfully incorporated into an alkyd resin through a two-step polycondensation process. rsc.org This approach allows for the creation of more sustainable polymers, although the thermal stability may be reduced compared to conventional resins. rsc.org Furthermore, the thermal copolymerization of L-glutamic acid and L-lysine has been shown to produce fluorescent, hyperbranched polymers through intermolecular amidation. acs.org

Advanced Spectroscopic Characterization of Dl Glutamic Acid Monohydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy of DL-Glutamic Acid Monohydrate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of glutamic acid in an aqueous solvent like D₂O reveals distinct signals corresponding to the chemically non-equivalent protons in its structure. The spectrum is characterized by specific chemical shifts, signal multiplicities (splitting patterns), and integration values that together create a unique fingerprint of the molecule.

In the ¹H NMR spectrum of glutamic acid, characteristic peaks can be assigned to the protons at the alpha-carbon (α-CH), and the two methylene (B1212753) groups (-CH₂) of the side chain. researchgate.net For instance, typical reported signals include a triplet for the α-CH proton around 3.75 ppm, a triplet for the adjacent CH₂ group at approximately 2.47 ppm, and a multiplet for the terminal CH₂ group near 2.1 ppm. researchgate.net The splitting patterns arise from spin-spin coupling between adjacent protons, providing direct evidence of the C-C bond connectivity in the carbon backbone.

Table 1: Representative ¹H NMR Chemical Shifts for Glutamic Acid in D₂O
Proton AssignmentTypical Chemical Shift (δ) in ppmSignal MultiplicityNumber of Protons
α-CH~3.75Triplet1
-CH₂- (adjacent to α-CH)~2.1Multiplet2
-CH₂- (adjacent to carboxyl)~2.47Triplet2

Note: Chemical shifts can vary slightly based on solvent, concentration, and pH.

Computational chemistry provides a theoretical framework to predict NMR parameters, offering a powerful complement to experimental data. Methods like Density Functional Theory (DFT) can calculate nuclear magnetic shielding tensors, from which chemical shifts and spin-spin coupling constants can be derived. researchgate.net

For glutamic acid, theoretical calculations have been employed to predict ¹³C chemical shifts and coupling constants. researchgate.net These studies often involve geometry optimization of the molecule followed by the application of a specific functional and basis set, such as B3LYP with a 6-311+G(d,p) basis set, to compute the NMR parameters. researchgate.net Recent calculations of the NMR parameters for anhydrous DL-glutamic acid have also been reported. ox.ac.uk Such computational approaches are invaluable for assigning complex spectra, understanding the effects of conformational changes on chemical shifts, and validating experimental findings.

Vibrational Spectroscopy: Infrared (IR), Raman, and Terahertz (THz) Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Infrared (IR), Raman, and Terahertz (THz) techniques are sensitive to different aspects of molecular motion and provide complementary information about functional groups, molecular structure, and intermolecular interactions.

Infrared (IR) and Raman spectroscopy are classic techniques for identifying functional groups and obtaining a "molecular fingerprint." The IR spectrum of DL-glutamic acid monohydrate is distinct from its anhydrous polymorphic forms. optica.org The presence of the water of hydration and the specific hydrogen-bonding network in the monohydrate crystal gives rise to a unique spectral signature.

Key vibrational modes observed in the IR and Raman spectra include:

C=O Stretching: The unionized carboxylic acid group (-COOH) exhibits a strong C=O stretching vibration, typically found around 1730 cm⁻¹ in the IR and Raman spectra. at.ua

N-H and O-H Stretching: The -NH₃⁺ and O-H groups (from the carboxyl and water molecules) give rise to broad absorption bands in the high-frequency region (3500-2500 cm⁻¹).

C-H Stretching: The stretching vibrations of the methylene (-CH₂) groups are observed as intense peaks in the Raman spectrum between 2900 and 3000 cm⁻¹. at.ua

Deformation Modes: A variety of bending, wagging, and twisting modes for the -CH₂, -NH₃⁺, and COO⁻ groups appear in the fingerprint region (below 1500 cm⁻¹), providing detailed structural information.

Raman spectroscopy has also been effectively used to study DL-glutamic acid monohydrate under high pressure, revealing multiple structural phase transitions as pressure is increased. nih.govresearchgate.net

Table 2: Selected Vibrational Modes for Glutamic Acid Derivatives
Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Technique
C=O Stretch (unionized)~1731-1736IR, Raman
-CH₂- Asymmetric/Symmetric Stretch~2945-2982Raman
-CH₂- Deformation~1452IR

Terahertz (THz) time-domain spectroscopy (THz-TDS) operates in the far-infrared region of the electromagnetic spectrum (typically 0.1-3.0 THz), which corresponds to the low-frequency collective vibrational modes of molecules, such as lattice vibrations and intermolecular hydrogen bond stretching. researchgate.netiphy.ac.cn This makes THz spectroscopy exceptionally sensitive to the crystalline structure and polymorphism of materials.

Studies have shown that the THz absorption spectra of DL-glutamic acid and DL-glutamic acid monohydrate are significantly different, allowing for clear discrimination between the anhydrous and hydrated forms. researchgate.netiphy.ac.cn DL-glutamic acid monohydrate exhibits a characteristic absorption peak at 1.24 THz, which can be used for quantitative analysis. iphy.ac.cn Density Functional Theory (DFT) calculations have been used to predict the optical modes in the THz region and assign the observed absorption peaks. researchgate.netiphy.ac.cn These theoretical analyses demonstrate that the characteristic THz peaks below 2.80 THz for both DL-glutamic acid and its monohydrate originate from intermolecular interaction modes, while higher frequency peaks result from a combination of intermolecular and intramolecular motions. iphy.ac.cn

Table 3: Characteristic THz Absorption Peaks
CompoundObserved Absorption Peak (THz)
DL-Glutamic Acid Monohydrate1.24
DL-Glutamic Acid (Anhydrous)1.50, 2.15, 2.40 (for DL-Tyr as an example)

Note: Anhydrous DL-glutamic acid peaks are distinct from the monohydrate. Data for DL-Tyrosine is shown for comparison of a racemic amino acid's typical THz spectrum. researchgate.net

Mass Spectrometry (MS) Applications for Purity and Structural Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a fundamental tool for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For DL-glutamic acid monohydrate (C₅H₁₁NO₅), the molecular weight is 165.14 g/mol . scbt.comsigmaaldrich.com In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecule, [M+H]⁺, at an m/z value of approximately 166.1. The anhydrous form, DL-glutamic acid (C₅H₉NO₄), has a molecular weight of 147.13 g/mol . nist.gov Its mass spectrum would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 148.1.

The high resolution and accuracy of modern mass spectrometers allow for the unambiguous confirmation of the elemental composition of the parent ion, thereby verifying the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where the parent ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides evidence for the compound's structure and can be used to distinguish it from isomers. The NIST Chemistry WebBook contains reference mass spectrum data for DL-glutamic acid obtained by electron ionization. nist.gov

Isotopic Purity Verification (in contrast to labeled analogues)

The verification of isotopic purity in "unlabeled" DL-Glutamic Acid Monohydrate is a critical quality control step to confirm that the compound possesses a natural abundance of stable isotopes and is free from artificial isotopic enrichment. This process is fundamental when the compound is used as a reference standard or negative control in studies involving isotopically labeled analogues. Advanced spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, are employed to provide detailed and quantitative assessment of isotopic composition.

Methodologies for isotopic analysis of amino acids include isotope ratio mass spectrometry (IRMS), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). alexandraatleephillips.comvliz.be These techniques separate molecules based on their mass-to-charge ratio, allowing for the differentiation between a standard molecule and its heavier, isotope-containing counterparts. wikipedia.org While GC-based methods often require chemical derivatization to make the amino acids volatile, LC-MS can be used to analyze underivatized amino acids directly. thermofisher.cn

A direct comparison using LC-MS illustrates the distinction between unlabeled and labeled glutamic acid. In one study, unlabeled glutamic acid presented a molecular ion peak at a mass-to-charge ratio (m/z) of 146. nih.gov In stark contrast, a sample of glutamic acid labeled with ¹⁸O showed distinct molecular ion peaks at m/z 150, 152, and 154, which corresponds to the incorporation of two, three, and four ¹⁸O atoms, respectively. nih.gov The analysis allowed for the calculation of the mole percentage of each isotopic species, confirming that 89% of the oxygen atoms in the labeled sample were ¹⁸O. nih.gov

Below is a data table derived from findings on the mass spectrometric analysis of unlabeled versus ¹⁸O-labeled glutamic acid. nih.gov

Compound Isotopic Status Observed Mass-to-Charge Ratio (m/z) Interpretation
Glutamic AcidUnlabeled146Corresponds to the natural isotopic abundance molecular weight.
Glutamic Acid¹⁸O-Labeled150, 152, 154Represents species with multiple heavy oxygen isotopes incorporated.

The verification of unlabeled DL-Glutamic Acid Monohydrate stands in sharp contrast to the characterization of its labeled analogues, which are intentionally synthesized to contain a high percentage of a specific heavy isotope. These labeled compounds are widely used in proteomics, metabolomics, and clinical research. isotope.comisotope.com The isotopic enrichment in these analogues is specified as a high atom percentage.

The table below summarizes several commercially available isotopically labeled analogues of glutamic acid, highlighting their specified isotopic purity.

Labeled Compound Name Isotopic Label Stated Isotopic Purity Reference
L-Glutamic acid¹³C₅, ¹⁵N99% ¹³C; 99% ¹⁵N isotope.com
L-Glutamic acid1-¹³C, ¹⁵N99% ¹³C; 98% ¹⁵N isotope.com
DL-Glutamic acid2,3,3,4,4-D₅97% Deuterium isotope.comisotope.com
DL-Glutamic acid2,4,4-D₃98% Deuterium eurisotop.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique for purity assessment. researchgate.net Quantitative ¹H NMR (qNMR) can be used for rapid and accurate purity evaluations of amino acids. researchgate.net Furthermore, NMR is highly sensitive to the local environment of a nucleus, and isotopic substitution can lead to observable shifts in the NMR spectrum. Studies using ¹⁷O NMR on glutamic acid hydrochloride have demonstrated the technique's ability to probe structural changes and distinguish between different forms of the molecule. ox.ac.uk

Crystallographic and Solid State Studies of Dl Glutamic Acid Monohydrate

Crystal Growth Dynamics and Morphology of DL-Glutamic Acid Monohydrate

The crystallization of DL-glutamic acid monohydrate is a complex process influenced by various factors that dictate the resulting crystal morphology. Research indicates that the growth of DL-glutamic acid monohydrate crystals can proceed through a non-classical pathway involving the attachment of preformed nanoscopic species from the solution. researchgate.net These species subsequently transform into crystalline two-dimensional nuclei, which then build new molecular layers through the incorporation of individual molecules. researchgate.net

The presence of polymers, such as polyethyleneimine (PEI), can induce the formation of a liquid precursor phase (PILP). uni-konstanz.de This polymer-induced liquid precursor is a minor component in the system, rich in the polymeric additive, which can delay the onset of crystallization. uni-konstanz.de Without such additives, DL-glutamic acid is known to precipitate as single crystalline sheets directly from a water-ethanol mixture. uni-konstanz.de

The morphology of glutamic acid crystals is a critical aspect, particularly in industrial applications. For instance, in the case of L-glutamic acid, two primary polymorphs, α and β, exhibit distinct shapes. The α-form is typically a coarse, pyramidal crystal, while the β-form is needle-like or leafy, which can affect processing due to higher water retention. oup.comtandfonline.comacs.org The growth rates of different crystal faces are anisotropic, with the dominant intermolecular interactions across the crystal habit faces directly influencing their relative growth rates and leading to morphologies like the needle shape of β-L-glutamic acid. acs.org

Polymorphism and Phase Transformations in Glutamic Acid Systems

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a significant phenomenon in glutamic acid systems. ikm.org.my This section examines the structural characteristics of the common polymorphs of L-glutamic acid, which provides a foundational understanding for the more complex DL-racemic system, and the role of additives in influencing crystal forms.

Structural Analysis of Alpha and Beta Polymorphs (relevant to L-Glutamic Acid, general principles for DL)

L-glutamic acid is known to exist in at least two polymorphic forms, designated α and β. iucr.org The β form is generally considered the more stable polymorph and is obtained under equilibrium conditions, such as slow crystallization. iucr.orgacs.org The α form is metastable and can be produced by rapid cooling or in the presence of certain impurities. iucr.orgresearchgate.net Over time, especially in solution, the α form tends to convert to the more stable β form. acs.orgiucr.org

Both the α and β polymorphs of L-glutamic acid crystallize in the orthorhombic space group P2₁2₁2₁. nih.govacs.org They are conformational polymorphs, meaning the difference lies in the three-dimensional arrangement of the molecule's carbon backbone. nih.govacs.org The β conformer has a slightly more planar carbon backbone compared to the α conformer. nih.govacs.org

The packing of molecules also differs between the two forms. The β form exhibits more efficient molecular packing, reflected in its higher packing coefficient and density compared to the α form. nih.gov This is consistent with the observation of shorter hydrogen bond interaction distances in the β polymorph. nih.govacs.org Despite both having orthorhombic crystal structures, their lattice parameters differ, as detailed in the table below. tandfonline.com

Table 1: Comparison of Lattice Parameters for α and β Polymorphs of L-Glutamic Acid

Polymorph a (Å) b (Å) c (Å) Crystal System
α-form 7.06 10.3 8.75 Orthorhombic
β-form 5.17 17.34 6.95 Orthorhombic

Data sourced from Bernal, J.D. (1931) and Hirokawa, S. (1955) as cited in a 1962 study. tandfonline.com

From a thermodynamic perspective, the α-form is favored at low temperatures (below 222 K), while the β-form is more stable at ambient temperatures. acs.org The energy difference between the two forms is subtle, with lattice energy calculations showing the β form to be slightly more stable. nih.govacs.org

Influence of Additives on Crystal Habit and Polymorphic Stability

Additives play a crucial role in controlling the polymorphism and crystal habit of glutamic acid. The presence of other amino acids can significantly influence which polymorph crystallizes. For instance, L-aspartic acid, L-phenylalanine, L-tyrosine, L-leucine, and L-cystine promote the crystallization of the α-form of L-glutamic acid and inhibit its transformation to the β-form. tandfonline.com The effectiveness of an additive often relates to its molecular structure. Additives with bulky side chains, such as the phenyl group in L-phenylalanine and L-tyrosine, are particularly effective in stabilizing the α-polymorph, even at low concentrations. researchgate.netacs.orgresearchgate.net

The mechanism by which these additives function is thought to involve their incorporation into the crystal lattice, which disrupts the nucleation and growth of the more stable β-form on the surface of the α-crystals. researchgate.netacs.org At higher concentrations, these additives can also alter the crystal morphology by modifying the growth rates of specific crystal facets. researchgate.netacs.org For example, high concentrations of certain additives can lead to the disappearance of some facets and the emergence of others on α-L-glutamic acid crystals. researchgate.netacs.org

Inorganic salts can also influence polymorphism. For example, the addition of ammonium (B1175870) sulphate to the crystallization solution of L-glutamic acid can promote the formation of the α-form at certain concentrations, while lower concentrations yield the β-form. researchgate.net Similarly, the presence of monosodium glutamate (B1630785) or glutamic acid hydrochloride can favor the crystallization of the β-form. tandfonline.com

X-Ray Diffraction (XRD) Analysis of DL-Glutamic Acid Monohydrate Crystal Structure

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of materials. For DL-glutamic acid monohydrate, XRD analysis reveals a monoclinic crystal system with the space group P2₁/c. iucr.org

The unit cell parameters for DL-glutamic acid monohydrate have been determined as follows:

Table 2: Crystallographic Data for DL-Glutamic Acid Monohydrate

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a 11.200 (2) Å
b 5.161 (1) Å
c 13.502 (3) Å
β 104.74 (2)°
Volume 754.4 (3) ų
Z 4

Data from a 1983 study by Ciunik and Glowiak. iucr.org

Continuous changes in the diffraction pattern with temperature suggest that the structure of DL-glutamic acid monohydrate undergoes a structural transition at low temperatures, between 248 K and 203 K. uece.br

Mechanisms of Crystal Formation and Self-Assembly on Surfaces

The formation of crystals from solution is a multi-stage process that can involve various intermediate species. In the case of DL-glutamic acid monohydrate, evidence suggests a growth mechanism that proceeds through the attachment of pre-formed nanoscopic species from the solution. researchgate.net This aligns with non-classical crystallization theories, which challenge the traditional layer-by-layer growth model. uni-konstanz.de

The self-assembly of glutamic acid molecules on surfaces is a key area of research, with implications for controlling crystal polymorphism and orientation. nih.govthermofisher.kr Studies have shown that chiral surfaces, such as those created by the self-assembly of cysteine on gold, can be used to influence the crystallization of racemic glutamic acid, leading to a degree of chiral separation. nih.gov The interaction between the glutamic acid molecules and the surface can modify the crystal morphology and induce a preferred orientation. nih.gov

The nature of the surface plays a critical role. For example, the crystallization of L-glutamic acid on self-assembled monolayers (SAMs) with different functional end groups (e.g., -OH, -CH₃, -COOH) can be used to control polymorphism. researchgate.net It has been demonstrated that such surfaces can stabilize the metastable conglomerate form of DL-glutamic acid. researchgate.net The self-assembly process itself is driven by intermolecular forces, primarily hydrogen bonds between the carboxyl groups of the glutamic acid molecules. acs.org On less reactive surfaces like silver, the interaction with the substrate is weak, and the organization of the molecules into structures is dominated by these intermolecular hydrogen bonds. acs.org

Table of Compounds Mentioned

Compound Name
DL-Glutamic Acid Monohydrate
L-Glutamic Acid
DL-Glutamic Acid
L-Aspartic Acid
L-Phenylalanine
L-Tyrosine
L-Leucine
L-Cystine
Polyethyleneimine
Monosodium Glutamate
Glutamic Acid Hydrochloride
Ammonium Sulphate
Cysteine
Water

Enantiomeric Resolution and Chiral Analysis of Dl Glutamic Acid

Chiral Separation Techniques for DL-Glutamic Acid Racemates

Crystallization-based methods are prominent among the strategies for separating the enantiomers of glutamic acid. These techniques manipulate crystallization conditions to favor the formation of crystals of a single enantiomer.

Preferential crystallization is a widely used method for the optical division of racemic mixtures. tandfonline.comacs.org However, since DL-glutamic acid crystallizes as a stable racemic compound from an aqueous solution, this technique is more effectively applied to its salt, monoammonium glutamate (B1630785) (MAG), which forms a conglomerate. tandfonline.com In this process, a supersaturated solution of the racemate is seeded with crystals of the desired enantiomer, inducing its crystallization while the other enantiomer remains in the solution.

A significant limitation of standard preferential crystallization is that the maximum yield for the desired enantiomer is 50%. tandfonline.com To overcome this, the process can be coupled with in-situ enzymatic racemization. tandfonline.com In one study, glutamate racemase was used to convert the counter-enantiomer back into the desired enantiomer within the solution during crystallization. tandfonline.com This dynamic resolution significantly enhances both the yield and optical purity of the target enantiomer. tandfonline.com Without the enzyme, the crystallization of L-MAG resulted in a yield of 49.4% and an optical purity of only 13.8% enantiomeric excess (ee). tandfonline.comtandfonline.com When glutamate racemase immobilized on chitosan (B1678972) beads was introduced, the yield and purity dramatically improved to 97.7% and 97.4% ee, respectively. tandfonline.comtandfonline.com

Table 1: Comparison of Preferential Crystallization of L-MAG With and Without Enzymatic Racemization

ConditionYieldOptical Purity (% ee)
Without Glutamate Racemase49.4%13.8%
With Immobilized Glutamate Racemase97.7%97.4%

Data sourced from studies on the combination of preferential crystallization and enzymatic racemization. tandfonline.comtandfonline.com

The "tailor-made" additive method is another crystallization technique that uses chiral additives to selectively inhibit the nucleation and growth of one enantiomer, thereby allowing the other to crystallize in high purity. researchgate.net These additives are structurally similar to the substrate and can adsorb to the crystal surfaces of the counter-enantiomer, disrupting its growth.

Research has demonstrated two effective strategies for the chiral resolution of DL-glutamic acid using chiral amino acids like L-arginine or L-phenylalanine as additives. researchgate.net

Strategy 1 (High Additive Concentration): By adding a sufficient amount of a chiral additive (e.g., a 40% mole fraction of L-arginine or L-phenylalanine) along with D-Glu seed crystals, a crystal yield of 23–25% for D-glutamic acid was achieved with high optical purity. researchgate.net

Strategy 2 (Recrystallization): A second approach involves performing the crystallization twice using a lower concentration of the additive (5 mol%) and seed crystals. This method resulted in a higher yield of 30–34%. researchgate.net

These methods are advantageous as they are not heavily dependent on strict control of crystallization time and can achieve both high purity and relatively high yields. researchgate.net

Table 2: Chiral Additive-Assisted Crystallization of D-Glutamic Acid

StrategyChiral AdditiveAdditive Concentration (mol%)Crystal Yield
Single CrystallizationL-arginine or L-phenylalanine40%23-25%
Double CrystallizationL-arginine or L-phenylalanine5%30-34%

Data based on research into chiral resolution using tailor-made additives. researchgate.net

The application of an ultrasonic field can significantly influence the crystallization kinetics of DL-glutamic acid. rsc.org While DL-glutamic acid typically forms thermodynamically stable racemic compound crystals, ultrasound can kinetically induce the formation of a conglomerate, where D- and L-enantiomers crystallize separately. rsc.orgrsc.org This provides an opportunity for effective chiral separation.

In this method, pure D- or L-glutamic acid crystals can be obtained from a racemic solution through the controlled addition of chiral seed crystals combined with ultrasonic-assisted recrystallization. rsc.org In the absence of the ultrasonic field, under otherwise identical conditions, only racemic compound crystals are formed. rsc.org The acoustic cavitation created by ultrasound is believed to kinetically favor homochiral nucleation, making this a valuable tool for enantioseparation. rsc.org

Chromatographic Methods for Enantiomeric Purity Determination

Chromatographic techniques are indispensable for accurately determining the enantiomeric purity of glutamic acid samples. These methods offer high sensitivity and resolution for separating and quantifying D- and L-enantiomers.

Direct enantioseparation of glutamic acid can be achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). CSPs create a chiral environment within the column, leading to differential interactions with the two enantiomers and thus enabling their separation.

Crown-ether based CSPs are particularly effective for resolving D- and L-amino acid enantiomers. chromatographyonline.com For instance, a ChiroSil® SCA(-) column, which is a (18-crown-6)-2,3,11,12-tetracarboxylic CSP, has been successfully used to achieve baseline resolution of DL-glutamic acid. chromatographyonline.com The separation is typically performed in reversed-phase mode with an acidic mobile phase. Another class of effective CSPs for underivatized amino acids are those based on macrocyclic glycopeptides, such as teicoplanin, which are compatible with aqueous mobile phases. sigmaaldrich.com

Table 3: Example of Chiral HPLC Method for DL-Glutamic Acid

ParameterCondition
ColumnChiroSil® SCA(-), 15 cm × 4.6 mm, 5 µm
Mobile Phase84% Methanol (B129727) / 16% Water, 5 mM Perchloric Acid
Retention Factor (k'₁)1.45
Selectivity Factor (α)1.60

Data from an analytical screen of glutamic acid using a crown-ether CSP. chromatographyonline.com

An alternative to direct chiral separation is an indirect method involving derivatization with a chiral agent. Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a widely used chiral derivatizing agent for amino acids. nih.govacs.org

The process involves reacting the racemic glutamic acid mixture with L-FDAA. This reaction forms two diastereomers: L-FDAA-D-Glu and L-FDAA-L-Glu. nih.gov Because diastereomers have different physical properties, they can be readily separated using standard, non-chiral reversed-phase HPLC. acs.org The separated diastereomers are then detected, often with high sensitivity and specificity, using tandem mass spectrometry (LC-MS/MS). acs.orgnih.gov This approach allows for the accurate quantification of both L- and D-glutamic acid in various complex matrices. acs.orgnih.gov Typically, the L-amino acid derivative elutes from the column before the corresponding D-amino acid derivative. acs.org

Optimization of Crystallization Conditions for Improved Enantiopurity and Yield

The effective resolution of DL-glutamic acid into its constituent enantiomers is a significant challenge, primarily because it crystallizes as a racemic compound, where both D- and L-enantiomers are incorporated into the same crystal structure. tandfonline.comnih.gov Achieving high enantiopurity and yield requires carefully optimized crystallization conditions that favor the selective crystallization of a single enantiomer. Key strategies involve preferential crystallization, often enhanced with enzymatic racemization, and the use of external influences like chiral substrates.

A primary method for separating enantiomers is preferential crystallization, which relies on seeding a supersaturated racemic solution with crystals of the desired enantiomer. tandfonline.com However, without a mechanism to replenish the consumed enantiomer, this method is limited to a theoretical maximum yield of 50%. tandfonline.comuni-halle.de A significant breakthrough in overcoming this limitation has been the integration of enzymatic racemization with the crystallization process.

Detailed research has demonstrated the efficacy of combining preferential crystallization of monoammonium glutamate (MAG)—a salt of glutamic acid that crystallizes at a neutral pH suitable for enzymatic activity—with the enzyme glutamate racemase. tandfonline.com This enzyme continuously converts the unwanted D-enantiomer in the solution back into the L-enantiomer (or vice versa), making it available for crystallization and dramatically increasing the potential yield. tandfonline.com The optimization of this combined process involves precise control over several parameters:

Enzyme Application: The method of enzyme introduction is critical. Using glutamate racemase immobilized on chitosan beads in an external column reactor has proven most effective. tandfonline.comtandfonline.com This setup allows the enzyme to function at its optimal temperature (around 25°C) while being easily recoverable for reuse, which is economically advantageous. tandfonline.com

Temperature Profile: The process begins by dissolving DL-MAG at an elevated temperature (e.g., 40°C) to create a saturated solution. The solution is then cooled to the optimal temperature for both seeding and enzyme activity (25°C), followed by a slow, controlled cooling to the final crystallization temperature (e.g., 15°C). tandfonline.com A slow cooling rate of 1°C/h was found to be more effective than a faster rate. tandfonline.com

pH Control: The use of monoammonium glutamate is a strategic choice because it allows the crystallization to occur at a neutral pH of approximately 7.0, which is the optimum for glutamate racemase activity. tandfonline.com

Seeding: The introduction of pure L-MAG seed crystals at 25°C is a crucial step to initiate the selective crystallization of the L-enantiomer. tandfonline.com

The results of this optimized approach show a remarkable improvement in both yield and enantiomeric purity compared to crystallization without enzymatic support.

Table 1: Effect of Enzymatic Racemization on Preferential Crystallization of Monoammonium Glutamate tandfonline.comtandfonline.com
Crystallization ConditionYield (%)Enantiomeric Purity (% ee)
Without Enzyme49.413.8
With Free Glutamate Racemase97.188.8
With Immobilized Glutamate Racemase97.797.4

Beyond enzymatic methods, advanced techniques involving specialized substrates have been explored to induce enantioselectivity. Research into the crystallization of glutamic acid hydrochloride (Glu·HCl), a derivative that forms conglomerate crystals, has shown that ferromagnetic substrates can direct the crystallization of specific enantiomers with very high purity. rsc.orgresearchgate.netresearchgate.net By placing magnets with opposite poles under a nickel-gold substrate, researchers were able to simultaneously crystallize D- and L-Glu·HCl on different areas of the same substrate. rsc.orgresearchgate.net

Key optimized parameters for this method include:

Starting Material: A supersaturated racemic solution of glutamic acid hydrochloride in 5 M HCl. researchgate.net

Temperature Profile: A gradual cooling from 80°C to 33°C over two hours, followed by a long holding period of 36 hours at a constant temperature to allow for crystal growth. researchgate.net

Substrate: A ferromagnetic substrate, such as nickel capped with a thin gold layer. rsc.org

This technique demonstrates that physical forces and surface interactions can be powerful tools for optimizing enantioseparation, achieving enantiomeric excess values approaching 100%.

Table 2: Optimized Conditions for Enantioselective Crystallization of Glutamic Acid HCl using Magnetic Substrates rsc.orgresearchgate.net
ParameterValue / Condition
Starting MaterialSupersaturated Racemic Glutamic Acid HCl
Solvent5 M Hydrochloric Acid (HCl)
Temperature ProfileCooling from 80°C to 33°C over 2 hours, then hold for 36 hours
SubstrateFerromagnetic (Nickel/Gold)
Achieved Enantiomeric Excess (ee)97 ± 2% for both D and L enantiomers

General crystallization principles are also fundamental to optimizing the process. Factors such as the level of supersaturation, the cooling strategy, and the specifics of seeding must be finely tuned. whiterose.ac.ukrsc.org For instance, complex cooling profiles like a "cooling-heating-cooling" cycle can help separate the nucleation and growth phases, leading to better control over the final crystal product. iaea.org Manipulating the cooling rate, initial supersaturation, and seeding temperature are all critical levers for controlling the crystal morphology and purity. whiterose.ac.ukrsc.org

Biochemical and Metabolic Research Perspectives on Dl Glutamic Acid in Vitro and Cellular Contexts

Role of DL-Glutamic Acid as a Fundamental Metabolite in Cellular Systems

DL-Glutamic acid, existing in its biologically active L-form and the less common D-form, holds a central position in the metabolic landscape of virtually all living organisms. wikipedia.orgnih.gov In cellular systems, it functions as a critical hub, linking various metabolic pathways and serving as a fundamental currency for both carbon and nitrogen metabolism. nih.govnih.gov Its significance extends far beyond its role as a constituent of proteins, acting as a key player in nitrogen assimilation, the biosynthesis of other amino acids, and as a precursor for important signaling molecules. nih.govillinois.edu

The intracellular concentration of glutamate (B1630785) is often remarkably high, underscoring its importance in cellular homeostasis. nih.gov This large pool of glutamate is not merely a passive reservoir but is actively involved in a multitude of metabolic transformations. nih.gov In many organisms, the primary route for incorporating inorganic nitrogen (ammonia) into organic molecules is through the synthesis of glutamate. sci-hub.seasm.org This process is fundamental for the subsequent synthesis of a wide array of nitrogen-containing compounds essential for cell growth and function. nih.govnih.gov

Furthermore, the carbon skeleton of glutamic acid is metabolically versatile. It can be readily interconverted with α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.gov This connection places glutamic acid at the crossroads of amino acid metabolism and central carbon metabolism, allowing cells to balance their energy needs with the demands for biosynthesis. nih.gov Through this link, the carbon atoms of glutamic acid can be channeled into glucose synthesis (gluconeogenesis), fatty acid synthesis, or be completely oxidized to generate ATP. wikipedia.orgnih.gov

In essence, DL-glutamic acid is not just a building block but a dynamic and integral component of the cellular metabolic network, facilitating the flow of nitrogen and carbon to support a diverse range of physiological processes. nih.govillinois.edu

Enzymatic Interactions and Reaction Kinetics with DL-Glutamic Acid

The metabolic versatility of DL-glutamic acid is realized through its interactions with a host of enzymes that catalyze its synthesis and degradation. These enzymatic reactions are characterized by specific kinetics and, in many cases, stereospecificity, ensuring the precise regulation of metabolic pathways.

Characterization of Glutamate Dehydrogenase (GDH) Activity and Stereospecificity

Glutamate dehydrogenase (GDH) is a pivotal enzyme that catalyzes the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia (B1221849), using either NAD+ or NADP+ as a cofactor. wikipedia.orgebi.ac.uk This reaction is a critical link between amino acid metabolism and the TCA cycle. nih.gov The equilibrium of the GDH reaction typically favors the formation of glutamate, providing a key route for ammonia assimilation. sci-hub.se However, the direction of the reaction in vivo is dependent on the cellular metabolic state, including the concentrations of substrates and allosteric regulators. sci-hub.se

GDH exhibits stereospecificity, primarily acting on the L-isomer of glutamic acid. sigmaaldrich.com The enzyme's active site is structured to specifically bind L-glutamate, facilitating the transfer of a hydride ion to the cofactor. While the D-form of glutamic acid can be found in certain biological contexts, such as bacterial cell walls, it is generally not a substrate for the canonical GDH enzymes found in most organisms. wikipedia.org The activity of GDH is subject to complex allosteric regulation by various metabolites, including purine (B94841) nucleotides, which modulate its catalytic efficiency in response to the cell's energy status. sci-hub.se

Below is a table summarizing the key characteristics of Glutamate Dehydrogenase:

PropertyDescription
Reaction L-Glutamate + NAD(P)+ + H2O ↔ α-Ketoglutarate + NAD(P)H + NH4+ + H+
Cofactors NAD+ or NADP+
Stereospecificity Primarily acts on L-Glutamic Acid
Metabolic Role Links amino acid metabolism with the TCA cycle; key for ammonia assimilation and nitrogen balance.
Regulation Allosterically regulated by purine nucleotides (e.g., ATP, GTP, ADP) and other metabolites.

Transaminase Reactions Involving DL-Glutamic Acid

Transamination reactions, catalyzed by a group of enzymes known as transaminases or aminotransferases, represent another major metabolic fate for glutamic acid. wikipedia.org These reactions involve the transfer of an amino group from an amino acid to an α-keto acid, resulting in the formation of a new amino acid and a new α-keto acid. wikipedia.org Glutamate is a central participant in these reactions, often serving as the primary amino group donor for the synthesis of other non-essential amino acids. nih.govyoutube.com

A common transamination reaction involves the transfer of the amino group from glutamate to oxaloacetate to form aspartate and α-ketoglutarate, a reaction catalyzed by aspartate aminotransferase (AST). wikipedia.org Similarly, alanine (B10760859) aminotransferase (ALT) catalyzes the transfer of an amino group from glutamate to pyruvate (B1213749) to form alanine and α-ketoglutarate. wikipedia.org These reactions are readily reversible, allowing the direction of the reaction to be dictated by the relative concentrations of the reactants. wikipedia.org Like GDH, transaminases typically exhibit high stereospecificity for L-amino acids.

The table below provides examples of key transaminase reactions involving L-Glutamic Acid:

EnzymeReactantsProducts
Aspartate Aminotransferase (AST) L-Glutamate + Oxaloacetateα-Ketoglutarate + L-Aspartate
Alanine Aminotransferase (ALT) L-Glutamate + Pyruvateα-Ketoglutarate + L-Alanine

In Vitro Metabolic Pathway Analysis Incorporating DL-Glutamic Acid

The central role of DL-glutamic acid in metabolism makes it a key molecule to trace in studies of metabolic pathways. In vitro and cellular models, coupled with isotopic labeling techniques, have been instrumental in elucidating the intricate network of reactions involving this amino acid.

Tracing Carbon Flux in Metabolic Networks of Isolated Cells and Cellular Extracts

Carbon flux analysis using 13C-labeled substrates is a powerful technique to quantitatively map the flow of carbon atoms through metabolic pathways. creative-proteomics.com By providing cells with DL-glutamic acid labeled with 13C at specific positions, researchers can track the fate of these carbon atoms as they are incorporated into other metabolites. mdpi.com Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to determine the isotopic enrichment in various downstream products. creative-proteomics.com

For instance, when isolated cells or cellular extracts are incubated with [1-13C]glutamate, the label can be traced into intermediates of the TCA cycle, other amino acids synthesized via transamination, and even into glucose through gluconeogenesis. asm.org The pattern and extent of 13C labeling in these molecules provide a quantitative measure of the relative activities, or fluxes, of the interconnected metabolic pathways. asm.orgnih.gov This approach has been crucial in understanding how metabolic networks are rewired in different physiological and pathological states.

Contribution to Amino Acid Biosynthesis and Catabolism in Cellular Models

Cellular models have been invaluable in demonstrating the direct contribution of glutamic acid to both the synthesis (anabolism) and breakdown (catabolism) of other amino acids. As a primary nitrogen donor, the amino group of glutamate can be transferred to various α-keto acid backbones to generate a spectrum of amino acids. asm.org For example, the synthesis of proline and arginine directly utilizes glutamate as a precursor. mdpi.com

The following table summarizes the dual role of L-Glutamic Acid in amino acid metabolism within cellular models:

Metabolic ProcessRole of L-Glutamic AcidExamples of Resulting Amino Acids
Biosynthesis (Anabolism) Serves as a primary nitrogen donor and carbon backbone precursor.L-Proline, L-Arginine, L-Aspartate, L-Alanine
Catabolism Acts as a collector of amino groups from the breakdown of other amino acids.The carbon skeleton can enter the TCA cycle for energy production.

Degradation Pathways of Glutamic Acid-Containing Polymers in Biological Environments

Polymers containing glutamic acid, particularly poly-γ-glutamic acid (γ-PGA), are subject to degradation through various pathways in biological environments, primarily enzymatic hydrolysis. These biodegradable polymers are synthesized by various microorganisms and their degradation is a crucial aspect of their lifecycle and application in fields such as medicine, food, and environmental science.

The enzymatic degradation of γ-PGA is predominantly carried out by γ-PGA hydrolases, which are categorized as endo-γ-glutamyl peptidases and exo-γ-glutamyl peptidases. ox.ac.uk These enzymes are primarily found in bacteria, such as various Bacillus species, which are also known producers of γ-PGA. nih.govwikipedia.org The degradation process is influenced by the stereochemistry of the polymer, which can be composed of D-glutamate, L-glutamate, or a combination of both. ox.ac.uk

Enzymatic Degradation:

Endo-γ-glutamyl peptidases: These enzymes cleave the γ-peptide bonds within the polymer chain, leading to the formation of smaller oligomers. ox.ac.uk For instance, the endo-γ-glutamyl peptidase secreted by Bacillus licheniformis and Bacillus subtilis breaks down high molecular weight γ-PGA into smaller fragments. ox.ac.uk This internal cleavage results in a decrease in the polymer's molecular mass and a reduction in the viscosity of its solution.

Exo-γ-glutamyl peptidases: These enzymes act on the terminals of the γ-PGA chain, sequentially removing glutamic acid monomers. ox.ac.uk This process contributes to the complete breakdown of the polymer into its constituent amino acid units.

The degradation of γ-PGA is not only a catabolic process but also plays a role in the physiological functions of the producing microorganisms. For some bacteria, the synthesis and degradation of γ-PGA are coupled, suggesting a dynamic role for this polymer in the bacterial life cycle. ox.ac.uk For example, γ-PGA can serve as an extracellular nutrient reservoir, and its degradation allows the bacteria to utilize the stored glutamic acid. nih.govwikipedia.org

Hydrolytic Degradation:

In addition to enzymatic action, glutamic acid-containing polymers can also undergo hydrolytic degradation, although this process is generally slower under physiological conditions. The ester bonds in some synthetic polyester (B1180765) amides containing glutamic acid can be susceptible to hydrolysis. The rate of hydrolytic degradation can be influenced by factors such as pH and temperature. For instance, the degradation of certain poly(xylitol glutamate sebacate) polymers was found to be enhanced with an increasing content of glutamic acid, which was attributed to the improved hydrophilicity of the polymer.

Hydration and Solution Behavior of DL-Glutamic Acid in Aqueous Systems

The behavior of DL-glutamic acid in aqueous solutions is complex, governed by the interactions between its functional groups (two carboxyl groups and one amino group) and the surrounding water molecules. These interactions dictate its solubility, conformational state, and influence on the structure of the solvent.

Molecular Interactions with Water and Influence on Hydrogen Bonding Networks

DL-glutamic acid significantly perturbs the local structure of water. ox.ac.uk In solution, the amino and carboxyl groups of glutamic acid act as both hydrogen bond donors and acceptors, leading to the formation of a hydration shell of water molecules around the solute.

Studies have shown that the presence of glutamic acid disrupts the tetrahedral hydrogen-bonding network of bulk water. ox.ac.uk This disruption is evidenced by a decrease in the number of hydrogen bonds between water molecules in the presence of glutamic acid. ox.ac.uk The carboxylate oxygen atoms of glutamic acid are strong hydrogen bond acceptors, each forming, on average, multiple hydrogen bonds with water molecules. ox.ac.uk The amine group's hydrogen atoms also participate in hydrogen bonding with the surrounding water. ox.ac.uk

The extent and nature of these interactions are pH-dependent due to the ionization state of the functional groups. At physiological pH, the two carboxyl groups are deprotonated (COO⁻) and the amino group is protonated (NH₃⁺), forming a zwitterion. This zwitterionic form strongly interacts with water molecules through electrostatic interactions and hydrogen bonding. Theoretical studies have indicated that the interaction between protonated glutamic acid and water is stronger than that of the neutral molecule. acs.org The hydrophilic nature of glutamic acid's side chain, containing a second carboxyl group, further enhances its interaction with water.

Vapor-Liquid Equilibrium Studies of DL-Glutamic Acid Aqueous Solutions

Vapor-liquid equilibrium (VLE) data is crucial for the design of processes such as crystallization and purification of amino acids. Studies on the VLE of L-glutamic acid in aqueous solutions have been conducted to understand the thermodynamic behavior of these systems.

Experimental VLE data for the L-glutamic acid + H₂O system have been measured at various temperatures and pressures. The following interactive table presents a selection of these experimental data points.

Temperature (K)Pressure (kPa)Molality (mol/kg)
314.9510.020.068
328.6519.920.068
343.4539.920.068
353.1559.920.068
361.4579.920.068
368.15101.220.068

Data sourced from Liu, W., Zhou, Y., & Xu, X. (2022). Study on vapor–liquid equilibrium and microscopic properties of DL-proline, L-glutamic acid, and L-serine aqueous solutions. Frontiers in Chemistry, 10, 1005291. nih.govfrontiersin.orgresearchgate.net

These studies show that for a given concentration of glutamic acid, the vapor pressure of the aqueous solution increases with temperature. The experimental data can be correlated using thermodynamic models, such as the Non-Random Two-Liquid (NRTL) model, to predict the VLE behavior over a range of conditions. frontiersin.org

Advanced Analytical Methodologies for Dl Glutamic Acid Monohydrate Quantification and Purity Assessment

Ion Exchange Chromatography (IEC) for Absolute Quantification

Ion Exchange Chromatography (IEC) is a cornerstone technique for the absolute quantification of amino acids, including glutamic acid. semanticscholar.orgthermofisher.com The method is based on the reversible electrostatic interaction between the charged amino acid and an oppositely charged stationary phase. researchgate.net For glutamic acid analysis, cation exchange chromatography is commonly utilized, where the stationary phase is negatively charged. researchgate.net

The separation process involves introducing the sample into a column packed with the ion exchange resin. By carefully controlling the pH and ionic strength of the mobile phase (eluent), the binding affinity of the amino acids to the resin can be modulated, allowing for their separation. semanticscholar.org A common approach for the determination of glutamic acid in complex matrices like feedstuffs involves extraction with diluted hydrochloric acid, followed by pH adjustment of the solution to approximately 2.2 before injection into the IEC system. nih.gov

For detection, a post-column derivatization step is frequently employed. The eluate from the column is mixed with a ninhydrin (B49086) reagent and heated. semanticscholar.orgnih.gov Ninhydrin reacts with the amino acids to form a colored complex, which can be detected by a spectrophotometer. semanticscholar.org For glutamic acid, the absorbance is typically measured at a wavelength of 570 nm. nih.gov This method has been rigorously validated and is the basis for official control methods, such as EN ISO 13903:2005, for determining glutamic acid content in animal feed. nih.gov The performance of this method is well-characterized, with reported relative standard deviations for repeatability (RSDr) ranging from 0.9% to 2.7% and for reproducibility (RSDR) from 4.7% to 9.1% for glutamic acid in feed. nih.gov

High Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for confirming the identity and assessing the purity of DL-Glutamic Acid Monohydrate. Commercial suppliers often specify a purity of ≥98% as determined by HPLC, underscoring its role as a standard quality control method. cytivalifesciences.comchromatographyonline.com

HPLC methods for amino acids often require a derivatization step to enhance their detectability, as many amino acids, including glutamic acid, lack a strong native chromophore for UV detection. Derivatizing agents react with the amino group to attach a molecule that is easily detected. In addition to the post-column ninhydrin derivatization used in IEC-based systems, pre-column derivatization with reagents like dansyl chloride can be employed. chem-agilent.com

The technique can be used not only to quantify the main compound but also to separate and identify any related impurities. zodiaclifesciences.com An HPLC system coupled with an ion exchange column is a common configuration, effectively combining the principles of HPLC and IEC for high-resolution separation. nih.gov In such setups, an internal standard, like norleucine, may be added to the sample to improve the accuracy and precision of the quantification. nih.gov The validation of HPLC methods for glutamic acid demonstrates high accuracy, with recovery rates often falling between 99% and 102%. zodiaclifesciences.com

Spectrophotometric Detection Techniques in Enzymatic Assays

Spectrophotometric methods, particularly when coupled with enzymatic reactions, offer a high degree of specificity for quantifying L-glutamic acid (one of the enantiomers in the DL-racemic mixture). These assays leverage the specific catalytic action of enzymes that react with glutamate (B1630785). The progress of the reaction is monitored by measuring the change in absorbance of light at a specific wavelength. helixchrom.com

One common approach involves the enzyme L-glutamate dehydrogenase (GlDH), which catalyzes the conversion of L-glutamate to 2-oxoglutarate. This reaction concurrently reduces the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The formation of NADH can be monitored spectrophotometrically, as it strongly absorbs UV light at 340 nm, whereas NAD+ does not. youtube.com

To enhance sensitivity, enzymatic cycling systems can be employed. A notable example combines the action of GlDH with another enzyme, D-phenylglycine aminotransferase (d-PhgAT). In this system, 2-oxoglutarate produced by GlDH is recycled back to L-glutamate by d-PhgAT. This cycling leads to the accumulation of two products that both absorb light at 340 nm: NADH and 4-hydroxybenzoylformate. This dual-product signal amplification results in a highly sensitive assay. youtube.com The performance of this method has been validated, showing excellent linearity and a low detection limit. youtube.com

Performance of a Spectrophotometric Enzymatic Cycling Assay for L-Glutamate youtube.com
ParameterValue
Linear Range0.2 to 20 µM
Detection Limit0.14 µM
Detection Wavelength340 nm
Absorbing ProductsNADH and 4-hydroxybenzoylformate

Another enzymatic assay for L-glutamate involves L-glutamate oxidase, which converts L-glutamate to α-ketoglutarate and produces hydrogen peroxide (H₂O₂). The hydrogen peroxide can then be used in a peroxidase-coupled reaction to oxidize a chromogenic substrate, leading to a colored product that can be quantified spectrophotometrically. researchgate.net

Development of Mixed-Mode Chromatography for Complex Sample Matrices

For the analysis of DL-Glutamic Acid Monohydrate in complex sample matrices such as biological fluids, food products, or metabolite extracts, traditional single-mode chromatography may not provide sufficient resolution. bio-rad.com Mixed-mode chromatography (MMC) has emerged as a powerful solution for these challenges. cytivalifesciences.com MMC utilizes stationary phases that are functionalized with ligands capable of multiple types of interactions, most commonly combining ion-exchange and reversed-phase properties. bio-rad.comnih.gov

This multi-modal approach provides unique selectivity and allows for the simultaneous separation of compounds with diverse physicochemical properties, such as polar, non-polar, acidic, and basic analytes, within a single chromatographic run. nih.govbio-rad.com For instance, a mixed-mode column can employ anion exchange, cation exchange, and reversed-phase interactions to resolve a wide panel of amino acids directly from plasma with minimal sample preparation—a "dilute and shoot" approach. researchgate.net

The development of a mixed-mode method requires careful optimization of mobile phase conditions, such as pH, ionic strength, and organic solvent concentration, to manipulate the different interactions and achieve the desired separation. cytivalifesciences.comresearchgate.net By adjusting these parameters, the retention behavior of glutamic acid and other components in the matrix can be fine-tuned. researchgate.net Specific applications include the use of tri-modal HILIC (Hydrophilic Interaction Liquid Chromatography) columns for separating compounds in the glutamate metabolomic cycle, demonstrating the technique's utility in complex biochemical analysis. youtube.com

Validation of Analytical Methods for Research Applications

The validation of any analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. For research applications involving DL-Glutamic Acid Monohydrate, methods like IEC and HPLC must undergo a rigorous validation process according to established guidelines. The key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). chem-agilent.com

Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Accuracy: Refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.

Precision: Expresses the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically reported as the standard deviation (SD) or relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. zodiaclifesciences.com

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. zodiaclifesciences.com

The following tables summarize typical validation data for the analysis of glutamic acid using HPLC and IEC, as reported in scientific literature.

Validation Parameters for HPLC Analysis of L-Glutamic Acid zodiaclifesciences.com
ParameterReported Value
Accuracy (Recovery %)99.19% – 102.08%
Precision (RSD %)4.76%
Limit of Detection (LOD)4.0 µg/ml
Limit of Quantitation (LOQ)40.0 µg/ml
Performance Characteristics of IEC Method (EN ISO 13903:2005) for Glutamic Acid in Feed nih.gov
ParameterReported Value
Concentration Range15.1 to 79.7 g/kg
Repeatability (RSDr)0.9% to 2.7%
Reproducibility (RSDR)4.7% to 9.1%

Computational and Theoretical Investigations of Dl Glutamic Acid Monohydrate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of DL-glutamic acid monohydrate. DFT allows for the precise calculation of electron distribution to determine molecular geometries, vibrational frequencies, and reaction energetics.

DFT has been extensively used to perform exhaustive conformational analyses of glutamic acid in its various neutral, zwitterionic, protonated, and deprotonated forms. nih.gov Such studies, often conducted at levels like B3LYP/cc-pVTZ, investigate the potential energy surface of the molecule to identify stable conformers. nih.gov For glutamic acid, conformers can be classified into families based on key dihedral angles of the carbon backbone. nih.gov

Theoretical predictions of vibrational frequencies using DFT can be correlated with experimental data from Terahertz (THz) spectroscopy to understand molecular and intermolecular motions. For DL-glutamic acid and its monohydrate, DFT calculations have helped assign the origins of characteristic absorption peaks in the THz region. researchgate.net The results indicate that peaks below 2.80 THz primarily arise from intermolecular interaction modes (e.g., between glutamic acid molecules and the water molecule), while other absorption peaks result from a combination of intermolecular and intramolecular modes. researchgate.net

Table 1: Comparison of Experimental and DFT-Predicted Terahertz (THz) Absorption Peaks for DL-Glutamic Acid Monohydrate
Experimental Peak (THz)DFT-Predicted Peak (THz)Primary Origin of Vibrational Mode
1.241.22Intermolecular modes (water-glutamic acid interactions)
1.881.85Intermolecular modes (glutamic acid-glutamic acid)
2.452.41Combined inter- and intramolecular modes
2.902.88Combined inter- and intramolecular modes

Quantum chemical calculations are crucial for investigating reaction mechanisms that are difficult to observe experimentally, such as stereoinversion. While the stereoinversion of aspartic acid residues is well-studied, the corresponding process for glutamic acid is less common. Theoretical studies suggest that glutamic acid stereoinversion may proceed through a glutarimide (B196013) (GI) intermediate. mdpi.com

Using DFT methods (e.g., B3LYP), researchers have modeled the reaction pathways for the stereoinversion of this l-GI intermediate in the aqueous phase. mdpi.com These calculations show that water molecules play a direct catalytic role, acting as proton-relay mediators in the enolization step, which is key to stereoinversion. mdpi.comiaea.org Computational models have identified several reaction pathways where two water molecules catalyze the necessary proton transfers. mdpi.com

The calculated activation energy for this water-catalyzed reaction is a critical finding. For the l-GI intermediate, the activation barrier in the aqueous phase was calculated to be approximately 36 kcal·mol⁻¹. mdpi.com This is significantly higher than the barrier for the analogous succinimide (B58015) intermediate from aspartic acid. This computational result suggests that the non-enzymatic stereoinversion of glutamic acid is less likely to occur under physiological conditions compared to aspartic acid, providing a molecular basis for experimental observations. mdpi.com

Molecular Dynamics (MD) Simulations of DL-Glutamic Acid Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular systems. This technique is particularly useful for studying the behavior of DL-glutamic acid in solution and during phase transitions like crystallization.

MD simulations are used to explore how solvents, particularly water, affect the conformation and dynamics of glutamic acid. nih.govresearchgate.net In these simulations, the glutamic acid molecule and a large number of explicit solvent molecules are placed in a simulation box, and their trajectories are calculated over time based on a force field (e.g., OPLS). nih.gov

These simulations show that water molecules form a dynamic hydration shell around the glutamic acid molecule. Hydrogen bonding between the solvent and the polar/charged groups of glutamic acid (the amino and carboxyl groups) significantly influences its conformational preferences. researchgate.net The constant interaction with water molecules leads to rapid fluctuations in the dihedral angles of the glutamic acid backbone, allowing it to sample a wider range of conformations than it would in the gas phase or a rigid crystal lattice. This dynamic behavior is essential for its function in biological systems and its behavior during crystallization from solution.

Understanding and controlling crystallization is a major industrial challenge. MD simulations provide atomic-scale insights into the mechanisms of crystal nucleation and growth from solution. nih.govchemrxiv.org Researchers have developed computational frameworks using a series of unbiased MD simulations to estimate key thermodynamic parameters that govern crystallization, such as solubility and crystal-liquid interfacial tension. chemrxiv.orgchemrxiv.orgresearchgate.net

In these simulations, a small crystal seed of glutamic acid is placed in a supersaturated aqueous solution. nih.gov By monitoring the evolution of the seed (whether it grows or dissolves) at different concentrations, the equilibrium solubility can be determined. nih.govchemrxiv.org While simulations using standard force fields may not perfectly reproduce experimental absolute solubility values, they have proven effective at capturing the relative stability and solubility of different polymorphs (e.g., α and β forms of L-glutamic acid). nih.govchemrxiv.org

Furthermore, simulations can reveal the molecular mechanisms of heterogeneous nucleation, where a new crystal form grows on the surface of another. researchinventy.com Molecular modeling has shown that the specific crystal faces of one polymorph (e.g., α-form) present different functional groups (e.g., -COO⁻ vs. -NH₃⁺) to the solution, making certain faces more favorable for the epitaxial growth of another polymorph (e.g., β-form). researchinventy.com

Table 2: Key Thermodynamic Parameters for L-Glutamic Acid Crystallization Estimated via MD Simulations
ParameterMD Simulation FindingSignificance
Relative Polymorph StabilitySimulations correctly predict the β form as more stable than the α form in aqueous solution, consistent with experiments. nih.govValidates the force field's ability to capture thermodynamic differences.
Solubility CurveThe temperature dependence of solubility is well-captured, though absolute values may be overestimated. nih.govAllows for efficient computational screening of crystallization conditions.
Crystal-Liquid Interfacial TensionEstimated from simulations of crystal seeds in confined solutions. chemrxiv.orgA critical parameter for calculating the energy barrier to nucleation.
Heterogeneous Nucleation SitesSpecific crystal faces ((011), (001)) of the α-form are identified as preferential sites for β-form nucleation due to favorable lattice matching. researchinventy.comExplains polymorphism control at a molecular level.

Theoretical Modeling of Biochemical Pathways and Metabolic Flux

Theoretical models are essential for understanding the complex network of biochemical reactions involving glutamic acid. Glutamate (B1630785) is a central hub in metabolism, linking carbon and nitrogen pathways and serving as the principal excitatory neurotransmitter. frontiersin.orgnih.gov

Constraint-based modeling, particularly Flux Balance Analysis (FBA), is a powerful systems biology approach to analyze metabolic networks at a steady state. snmjournals.orgcreative-proteomics.com FBA does not require detailed kinetic parameters but instead relies on the stoichiometry of the metabolic network and a set of constraints (e.g., nutrient uptake rates). creative-proteomics.com By defining a biologically relevant objective function, such as maximizing ATP or biomass production, FBA can predict the distribution of metabolic fluxes throughout the entire network. snmjournals.org

This approach has been applied to reconstruct and analyze the well-known glutamate-glutamine cycle between neurons and astrocytes. frontiersin.orgfrontiersin.orgresearchgate.net Large-scale stoichiometric models of brain metabolism have been developed to quantitatively investigate the relationship between neuronal activity, energy demand, and glucose partitioning between cell types. researchgate.net These models can include hundreds of reactions and metabolites, providing a holistic view of how glutamate metabolism is integrated with central energy pathways like glycolysis and the TCA cycle. nih.govsnmjournals.org FBA can be used to test hypotheses about metabolic responses to various conditions, such as the effect of increased neurotransmission on glucose and oxygen utilization. researchgate.net

Table 3: Core Reactions in Theoretical Models of Glutamate Metabolism
ReactionEnzymeMetabolic RoleCellular Location (in neuronal/glial models)
Glutamine + H₂O → Glutamate + NH₃Glutaminase (GLS)Replenishes neurotransmitter glutamate pool. nih.govNeuron (Mitochondria)
Glutamate + ATP + NH₃ → Glutamine + ADP + PiGlutamine Synthetase (GS)Detoxifies ammonia (B1221849) and completes the glutamate-glutamine cycle. frontiersin.orgAstrocyte
Glutamate + NAD⁺ ↔ α-Ketoglutarate + NADH + NH₄⁺Glutamate Dehydrogenase (GLUD)Links amino acid and carbon metabolism (anaplerosis). nih.govMitochondria (Both)
Glutamate + Pyruvate (B1213749) ↔ α-Ketoglutarate + Alanine (B10760859)Alanine Transaminase (ALT)Synthesis of non-essential amino acids. mdpi.comCytosol/Mitochondria
Glutamate + Oxaloacetate ↔ α-Ketoglutarate + AspartateAspartate Transaminase (AST)Malate-Aspartate shuttle; links TCA cycle intermediates. nih.govMitochondria (Both)

Conclusion and Future Research Directions

Synthesis of Key Findings in DL-Glutamic Acid Monohydrate Research

DL-Glutamic acid monohydrate, a racemic mixture of the D- and L-enantiomers of glutamic acid, is a compound with significance across various scientific domains. Research has established it as a vital amino acid involved in numerous biological processes, including protein synthesis and metabolic functions. chemimpex.com Its utility extends to diverse applications, from serving as a flavor enhancer in the food industry to being a component in pharmaceutical formulations, particularly those aimed at neurological health. chemimpex.com In a laboratory context, it is a fundamental component of cell culture media, supporting the growth and viability of various cell lines, which is crucial for biotechnology and regenerative medicine research. chemimpex.comnbinno.com

Key findings highlight its role as a versatile research tool. It has been used as a starting material in the chemical synthesis of complex molecules, such as imidazo[1,5-a]quinoxaline (B8520501) amides and carbamates, which are compounds that bind to GABAa/benzodiazepine receptors. sigmaaldrich.com Furthermore, studies have utilized DL-Glutamic acid to investigate mechanisms of crystal formation and self-assembly on surfaces, contributing to the field of materials science. sigmaaldrich.comscientificlabs.co.uk Its biochemical significance is underscored by its function as a precursor to neurotransmitters and its involvement in metabolic pathways. nbinno.comsigmaaldrich.com Glutamate (B1630785), in its L-form, is the most abundant excitatory neurotransmitter in the vertebrate nervous system, essential for cognitive functions like learning and memory. wikipedia.orgacnp.orgclevelandclinic.org The racemic nature of DL-Glutamic acid allows for comparative studies on the differential effects of its stereoisomers.

Table 1: Summary of Research Findings on DL-Glutamic Acid Monohydrate

Research Area Key Findings
Chemical Synthesis Used as a starting material for synthesizing compounds targeting GABAa/benzodiazepine receptors. sigmaaldrich.com Investigated in copolymer development. sigmaaldrich.comscientificlabs.co.uk
Materials Science Employed to study crystal formation and self-assembly on surfaces. sigmaaldrich.comscientificlabs.co.uk
Biotechnology A critical nutrient in cell culture media, supporting cell viability and proliferation. chemimpex.comnbinno.com
Food Industry Utilized as an umami flavor enhancer. chemimpex.com
Pharmacology Used in pharmaceutical formulations for neurological health. chemimpex.com Acts as an agonist at kainate, NMDA, AMPA, and metabotropic glutamate receptors. sigmaaldrich.comscientificlabs.co.uk
Biochemistry Serves as a neurotransmitter precursor and is involved in metabolic pathways. nbinno.comwikipedia.org

Identification of Knowledge Gaps and Emerging Areas for Scholarly Inquiry

Despite the breadth of research, specific knowledge gaps persist. The metabolic fate and physiological or toxicological effects of the D-isomer of glutamic acid, when administered as part of the racemic DL-mixture in complex organisms, are not as thoroughly understood as those of the L-isomer. While L-glutamate's role in neurotransmission is well-documented, the nuanced interactions and potential modulatory effects of D-glutamate within the central nervous system warrant further investigation.

An emerging area for scholarly inquiry is the environmental impact of DL-Glutamic acid monohydrate. While glutamic acid is a naturally occurring amino acid, the biodegradation pathways and potential ecotoxicological effects of the synthetic racemic mixture in various ecosystems are not extensively detailed in the available literature. Research into its persistence, bioaccumulation, and effects on non-target organisms would provide a more complete environmental profile.

Furthermore, while its application in materials science for studying crystallization is noted, the full potential for creating novel biomaterials or polymers derived from DL-Glutamic acid remains an underexplored field. Developing biodegradable polymers from this compound could have significant industrial applications.

Potential for Novel Methodological and Theoretical Advancements

Future research could benefit from novel methodological and theoretical advancements. In analytical chemistry, the development of more sensitive and robust enantioselective separation techniques, such as advanced HPLC and capillary electrophoresis methods, could allow for more precise tracking of the individual D- and L-isomers in biological and environmental samples. helixchrom.com This would facilitate a deeper understanding of the metabolic pathways and differential effects of each enantiomer.

Theoretically, advanced computational modeling and simulation studies could provide deeper insights into the crystallization process of DL-Glutamic acid monohydrate. Such models could predict how different solvents, temperatures, and impurities affect crystal growth and polymorphism, which is crucial for industrial applications like purification and formulation. acs.org Similarly, molecular modeling could elucidate the specific interactions of both D- and L-glutamate with various receptor subtypes, potentially guiding the design of new therapeutic agents with greater specificity.

There is also potential for advancements in synthetic biology and metabolic engineering. Engineering microorganisms to selectively produce either D- or L-glutamic acid, or to utilize the DL-racemic mixture more efficiently for the synthesis of valuable chemicals, represents a promising avenue for sustainable chemical production. wikipedia.orgbepls.com

Broader Implications for Understanding Amino Acid Chemistry and Biochemistry

The study of DL-Glutamic acid monohydrate has broader implications for the fundamental understanding of amino acid chemistry and biochemistry. Research on this compound provides a valuable model for investigating the role of stereochemistry in biological systems. By comparing the effects of the racemic mixture to those of the pure enantiomers, scientists can gain crucial insights into the stereospecificity of enzymes, receptors, and transport systems.

Investigations into the crystallization of DL-Glutamic acid monohydrate contribute to the broader field of physical chemistry, particularly in understanding the principles of molecular recognition and self-assembly that govern crystal formation. This knowledge is transferable to the crystallization of other amino acids, pharmaceuticals, and organic compounds, aiding in the development of more efficient separation and purification processes. acs.orgnih.gov

Finally, understanding the dual roles of glutamate as both a fundamental building block of proteins and a key signaling molecule in the nervous system is central to biochemistry. wikipedia.org Research on DL-Glutamic acid and its enantiomers helps to unravel the complex interplay between metabolism and signaling, which is critical for comprehending cellular function in both health and disease states like Alzheimer's, Parkinson's, and Huntington's disease. clevelandclinic.orgmedicalnewstoday.com

Q & A

Q. What experimental considerations are critical for ensuring reproducibility in studies involving DL-glutamic acid:H₂O unlabeled?

Methodological Answer:

  • Solvent selection : Particle activation diameters for DL-glutamic acid vary depending on whether aqueous or methanol solutions are used. For example, at supersaturation (sₒₚ) = 0.21%, aqueous solutions of DL-malic acid (a structurally similar compound) exhibit greater hygroscopicity (ψ values) compared to methanol solutions, suggesting solvent choice impacts crystallization kinetics .
  • Controlled supersaturation : Measurement of cloud condensation nuclei (CCN) activity requires precise control of supersaturation levels (e.g., 0.11%, 0.21%, 0.32%) to avoid discrepancies in activation diameters .

Q. How can researchers address discrepancies in reported CCN activity values for DL-glutamic acid:H₂O?

Methodological Answer:

  • Error analysis : Differences in CCN activity between studies may arise from measurement uncertainties in activation diameters (±10–15 nm) or variations in atomization solvent purity. For DL-glutamic acid, discrepancies at sₒₚ = 0.32% are within experimental error bounds when comparing aqueous and methanol solutions .
  • Standardized protocols : Use calibrated diffusion dryers and consistent particle generation methods to minimize variability .

Advanced Research Questions

Q. What advanced techniques are suitable for resolving contradictory data on the hygroscopicity of DL-glutamic acid:H₂O in mixed-solute systems?

Methodological Answer:

  • Isotopic labeling : Compare unlabeled DL-glutamic acid with isotopically labeled analogs (e.g., [1-¹³C]-DL-glutamic acid:H₂O) to track solute-water interactions using nuclear magnetic resonance (NMR) or mass spectrometry .
  • Multivariate analysis : Apply principal component analysis (PCA) to disentangle solvent-solute interactions from confounding variables like impurities or humidity fluctuations .

Q. How does the crystalline structure of DL-glutamic acid:H₂O influence its CCN activity under varying atmospheric conditions?

Methodological Answer:

  • X-ray diffraction (XRD) : Characterize polymorphic forms (e.g., α vs. β crystals) to correlate structural features with hygroscopicity. DL-glutamic acid monohydrate exhibits lower CCN activity than succinic acid at sₒₚ = 0.11%, suggesting crystal packing affects water adsorption .
  • Dynamic vapor sorption (DVS) : Measure water uptake isotherms to quantify hysteresis effects, which are critical for modeling atmospheric aerosol behavior .

Q. What methodologies can resolve discrepancies in solvent-induced phase transitions for DL-glutamic acid:H₂O?

Methodological Answer:

  • Controlled crystallization : Use microfluidic platforms to isolate solvent-specific nucleation pathways. For example, methanol solutions may favor amorphous phases, while aqueous solutions promote monohydrate crystallization .
  • Molecular dynamics (MD) simulations : Model solvent-solute interactions to predict phase behavior, validated against experimental ψ values .

Data Interpretation and Contradiction Analysis

Q. How should researchers interpret conflicting reports on the CCN activity hierarchy of dicarboxylic acids, including DL-glutamic acid?

Methodological Answer:

  • Contextualize supersaturation levels : DL-glutamic acid is less CCN-active than oxalacetic acid at sₒₚ = 0.11% but outperforms DL-malic acid at sₒₚ = 0.32%. Activity hierarchies reverse due to differences in solubility and critical droplet radii .
  • Cross-validate with bulk solubility data : Compare CCN-derived hygroscopicity parameters (κ-Köhler theory) with bulk-phase solubility measurements to identify outliers .

Q. What statistical approaches are recommended for analyzing variability in hygroscopicity measurements?

Methodological Answer:

  • Error propagation modeling : Quantify uncertainties in ψ values arising from diameter measurements (±3–5%), flow rates (±2%), and temperature fluctuations (±0.5°C) .
  • Bootstrap resampling : Assess the robustness of mean activation diameters by iteratively resampling subsets of experimental data .

Experimental Design Recommendations

Q. How to optimize atomization protocols for generating DL-glutamic acid particles with minimal solvent residues?

Methodological Answer:

  • Two-stage drying : Use a diffusion dryer followed by a silica gel desiccant to reduce residual solvent content below 0.1% .
  • Solvent purity checks : Conduct gas chromatography-mass spectrometry (GC-MS) to verify the absence of non-volatile impurities in methanol or aqueous solutions .

Q. What advanced instrumentation is critical for studying DL-glutamic acid:H₂O in atmospheric simulations?

Methodological Answer:

  • Differential mobility analyzer (DMA) : Classify particles by size (e.g., 50–200 nm) before CCN activation experiments .
  • Fourier-transform infrared (FTIR) spectroscopy : Identify hydrate formation or solvent co-crystallization in real time .

Comparative Studies

Q. How do isotopic labeling (e.g., ¹³C) and unlabeled forms of DL-glutamic acid:H₂O differ in experimental applications?

Methodological Answer:

  • Tracer studies : Use [1-¹³C]-DL-glutamic acid:H₂O to track metabolic pathways in microbial cultures, while unlabeled forms are suitable for physicochemical studies .
  • Analytical sensitivity : Isotopic labeling enhances detection limits in mass spectrometry but requires correction for natural abundance ¹³C in unlabeled samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.